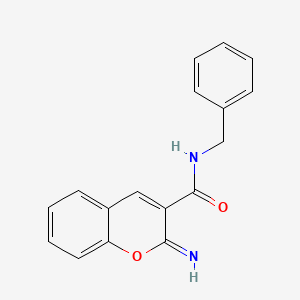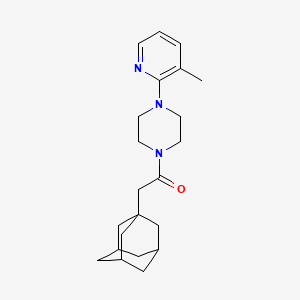
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine
Übersicht
Beschreibung
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine, also known as A-366, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. A-366 is a small molecule that has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of the histone lysine methyltransferase, G9a, by binding to the active site of the enzyme. G9a is responsible for the methylation of histone H3 at lysine 9, which is involved in the regulation of gene expression. This compound inhibits this methylation, leading to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of HIV replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of G9a in a dose-dependent manner, leading to the downregulation of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces the severity of inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to inhibit the replication of HIV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized in large quantities with high purity and yield. This compound has also been shown to be stable in various solvents and has a long half-life, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, this compound has not been extensively studied in animal models, and its toxicity and pharmacokinetics have not been fully characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine. One potential direction is the investigation of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Another potential direction is the investigation of this compound as a potential anti-cancer agent. Studies are needed to determine the mechanism of action of this compound in cancer cells and to assess its efficacy in animal models and humans. Additionally, further studies are needed to investigate the potential of this compound as an anti-viral agent, particularly in the treatment of HIV.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of the histone lysine methyltransferase, G9a, which is involved in the regulation of gene expression. This inhibition has led to the downregulation of pro-inflammatory cytokines, making this compound a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential anti-viral agent.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-[4-(3-methylpyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-16-3-2-4-23-21(16)25-7-5-24(6-8-25)20(26)15-22-12-17-9-18(13-22)11-19(10-17)14-22/h2-4,17-19H,5-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBGRLNAHUHAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



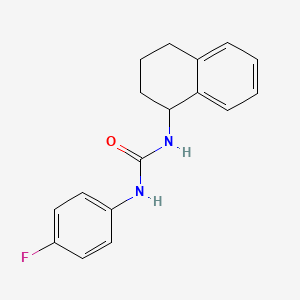
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)

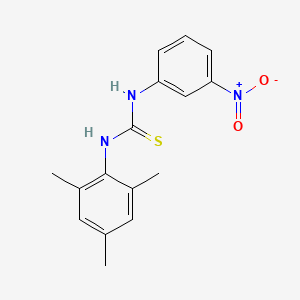
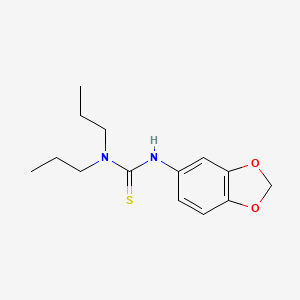
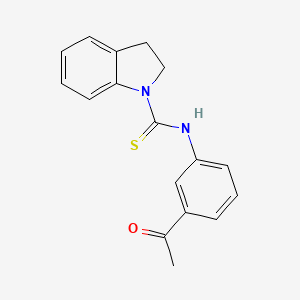
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylthiourea](/img/structure/B4287271.png)
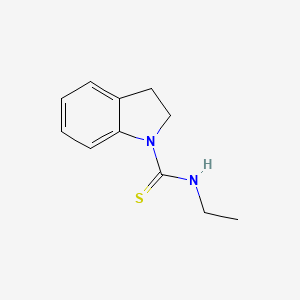
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
